3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFIPVDUZXJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic uses, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Fluorine Substitution: The target compound’s 3,4-difluoro groups likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, the diethoxy substituent in may reduce polarity, impacting membrane permeability .
- Methoxy vs. Methyl Groups : The methoxy group in the target compound could engage in hydrogen bonding, whereas the methyl group in ’s analog may prioritize steric effects over electronic interactions .
- 2-Oxopiperidinyl Group : This moiety is absent in simpler analogs like N-(3,4-difluorophenyl)-3-methylbenzamide , suggesting its role in conformational flexibility or target binding. SAR studies in highlight that substituents on the benzamide ring critically influence activity, supporting the hypothesis that the target’s fluorine atoms optimize hydrophobic cavity interactions .
Biological Activity
3,4-Difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and potentially increases biological activity.
- Methoxy Group : Contributes to the compound's interaction with biological targets.
- Piperidinyl Moiety : Associated with various pharmacological effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related oxadiazole compounds demonstrated strong antioxidant activity measured through assays like CUPRAC (cupric acid-reducing antioxidant capacity) . This suggests that the difluoro compound may also possess similar capabilities.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as cholinesterases and glucosidases, which are important in various metabolic pathways . The specific interactions of this compound with these enzymes warrant further investigation.
The mechanism of action for this compound likely involves:
- Binding to Molecular Targets : The compound may interact with specific receptors or enzymes, modulating their activity and influencing biological pathways.
- Influencing Signaling Pathways : Similar compounds have been shown to activate or inhibit signaling cascades relevant to disease processes.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide | Structure | Contains two fluorine atoms; potential for enhanced biological activity due to increased lipophilicity. |
| Apixaban | C25H25N5O4 | A direct oral anticoagulant targeting factor Xa; shares piperidine moiety. |
| Ubrogepant | C20H24N2O2 | A medication for migraine treatment; features a similar piperidine structure but different functional groups. |
Case Studies
Recent studies have explored the pharmacological profiles of similar compounds:
- Anticancer Activity : Research on related piperidine derivatives has indicated strong anticancer effects in various cell lines, suggesting that this compound may also exhibit such properties .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications for 3,4-difluoro derivatives .
Q & A
Q. What are the key considerations for synthesizing 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide with high purity?
The synthesis of this compound requires a multi-step approach, typically involving:
- Stepwise functionalization : Introduce the 2-oxopiperidin-1-yl and methoxy groups to the phenyl ring via nucleophilic substitution or coupling reactions, followed by benzamide formation .
- Reaction optimization : Control temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., HATU or EDCI for carbodiimide-mediated coupling) to minimize side products .
- Purification : Use column chromatography or recrystallization to isolate the final product. Purity (>95%) should be confirmed via HPLC and NMR .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For example, the 2-oxopiperidin-1-yl group shows distinct proton signals at δ 3.5–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress (e.g., C18 column with acetonitrile/water gradient) .
- Mass Spectrometry (MS) : ESI-MS for molecular weight verification (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield during synthesis?
Methodological strategies include:
- Solvent screening : Test solvents like THF or dichloromethane for solubility and reactivity. Polar aprotic solvents often improve amide coupling efficiency .
- Catalyst selection : Compare coupling agents (e.g., HATU vs. EDCI) to balance cost and yield. For example, HATU may improve yields by 10–15% in sterically hindered reactions .
- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate reactions while avoiding decomposition .
- In-line monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust conditions in real time .
Q. What strategies are recommended for resolving contradictions in biological activity data?
Contradictions may arise from:
- Variable assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate results across multiple replicates. For example, discrepancies in IC50 values could stem from differences in ATP concentration in kinase assays .
- Structural analogs : Compare activity with derivatives (e.g., replacing 2-oxopiperidin-1-yl with morpholine) to identify critical pharmacophores .
- Computational modeling : Use molecular docking to predict binding interactions with targets like enzymes or receptors. MD simulations can explain why certain substituents enhance or reduce activity .
Q. How can researchers investigate the mechanism of action for this compound in disease models?
A tiered approach is recommended:
- In vitro assays : Measure inhibition constants (Ki) for suspected targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
- Cellular studies : Use CRISPR/Cas9 to knockout target genes and confirm phenotypic rescue upon compound treatment .
- Metabolic profiling : LC-MS-based metabolomics to identify pathway perturbations (e.g., altered glycolysis or apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
